molecular formula C14H23ClN2O3S B15193057 N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride CAS No. 60735-64-0

N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride

Cat. No.: B15193057
CAS No.: 60735-64-0
M. Wt: 334.9 g/mol
InChI Key: YJJUXHPCYFZAKN-UHFFFAOYSA-N
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Description

N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a phenyl ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-(2-(Diethylamino)-1-oxopropyl)phenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride involves its interaction with specific molecular targets. The diethylamino group may interact with receptors or enzymes, modulating their activity. The methanesulfonamide group can also play a role in the compound’s overall biological activity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-(Methylamino)ethyl)phenyl)methanesulfonamide
  • N-(4-Acetyl-2-(2,4-difluorophenoxy)phenyl)methanesulfonamide
  • N-{2-[(Diethylamino)methyl]-4,5-dimethoxyphenyl}methanesulfonamide

Uniqueness

N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

60735-64-0

Molecular Formula

C14H23ClN2O3S

Molecular Weight

334.9 g/mol

IUPAC Name

N-[4-[2-(diethylamino)propanoyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C14H22N2O3S.ClH/c1-5-16(6-2)11(3)14(17)12-7-9-13(10-8-12)15-20(4,18)19;/h7-11,15H,5-6H2,1-4H3;1H

InChI Key

YJJUXHPCYFZAKN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)C(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl

Origin of Product

United States

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